3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
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Overview
Description
3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is part of the triazolopyrazine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by cyclization with an appropriate reagent . The reaction is usually carried out at elevated temperatures (around 60-61°C) and requires careful control of pH and reaction time to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The purification steps, including extraction and crystallization, are optimized to ensure high purity and yield suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted triazolopyrazine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in anticancer studies, it has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2, leading to the activation of caspase-3 and subsequent cell death . The compound’s ability to interact with various enzymes and receptors makes it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives
Uniqueness
3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is unique due to its chloro substituent, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4.ClH/c6-5-9-8-4-3-7-1-2-10(4)5;/h7H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVKKNVALKRDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2Cl)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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